molecular formula C13H22O2 B14215284 2-Heptyl-3-methoxycyclopent-2-EN-1-one CAS No. 823785-47-3

2-Heptyl-3-methoxycyclopent-2-EN-1-one

Cat. No.: B14215284
CAS No.: 823785-47-3
M. Wt: 210.31 g/mol
InChI Key: SLLVMLZZZKNJSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Heptyl-3-methoxycyclopent-2-en-1-one is an organic compound with the molecular formula C13H22O2. It features a five-membered cyclopentene ring substituted with a heptyl group and a methoxy group. This compound is known for its unique chemical structure, which includes a ketone and an ether functional group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-heptyl-3-methoxycyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a heptyl-substituted cyclopentadiene with methoxy-substituted reagents in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Heptyl-3-methoxycyclopent-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Heptyl-3-methoxycyclopent-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-heptyl-3-methoxycyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Heptyl-3-methoxycyclopent-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a heptyl group and a methoxy group on the cyclopentene ring differentiates it from other similar compounds and influences its reactivity and applications .

Properties

CAS No.

823785-47-3

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

2-heptyl-3-methoxycyclopent-2-en-1-one

InChI

InChI=1S/C13H22O2/c1-3-4-5-6-7-8-11-12(14)9-10-13(11)15-2/h3-10H2,1-2H3

InChI Key

SLLVMLZZZKNJSB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=C(CCC1=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.